1-Chloro-4-difluoromethanesulfonyl-2-nitrobenzene
Overview
Description
1-Chloro-4-difluoromethanesulfonyl-2-nitrobenzene is a chemical compound with the molecular formula C7H4ClF2NO4S and a molecular weight of 271.63 g/mol . This compound is primarily used for research purposes and is known for its unique structural properties, which include a chloro group, difluoromethanesulfonyl group, and a nitro group attached to a benzene ring .
Preparation Methods
The synthesis of 1-Chloro-4-difluoromethanesulfonyl-2-nitrobenzene involves several steps, typically starting with the nitration of a suitable benzene derivative. The reaction conditions often include the use of strong acids like sulfuric acid and nitric acid to introduce the nitro group. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
1-Chloro-4-difluoromethanesulfonyl-2-nitrobenzene undergoes several types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the sulfonyl group, under strong oxidizing conditions.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and strong acids or bases depending on the desired transformation . Major products formed from these reactions vary based on the specific reagents and conditions used.
Scientific Research Applications
1-Chloro-4-difluoromethanesulfonyl-2-nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-4-difluoromethanesulfonyl-2-nitrobenzene involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The chloro and difluoromethanesulfonyl groups contribute to the compound’s reactivity and stability, allowing it to participate in a wide range of chemical reactions .
Comparison with Similar Compounds
1-Chloro-4-difluoromethanesulfonyl-2-nitrobenzene can be compared with other similar compounds such as:
1-Chloro-4-methanesulfonyl-2-nitrobenzene: Lacks the difluoro substitution, which may affect its reactivity and stability.
1-Bromo-4-difluoromethanesulfonyl-2-nitrobenzene: The bromo group can lead to different reactivity patterns compared to the chloro group.
1-Chloro-4-difluoromethanesulfonyl-2-aminobenzene:
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
1-chloro-4-(difluoromethylsulfonyl)-2-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF2NO4S/c8-5-2-1-4(3-6(5)11(12)13)16(14,15)7(9)10/h1-3,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOZYBWSIYOLHHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)C(F)F)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF2NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50304580 | |
Record name | 1-chloro-4-difluoromethanesulfonyl-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50304580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2488-54-2 | |
Record name | NSC166348 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166348 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-chloro-4-difluoromethanesulfonyl-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50304580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-chloro-4-difluoromethanesulfonyl-2-nitrobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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